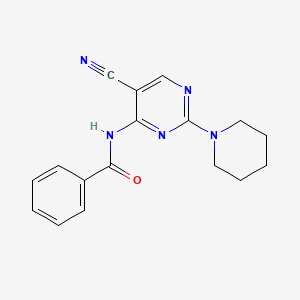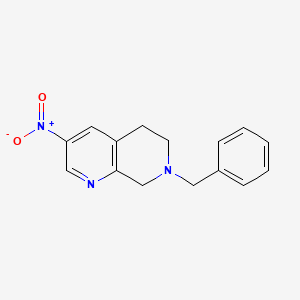
7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a benzyl group attached to the nitrogen atom at the 7th position and a nitro group at the 3rd position of the tetrahydro-1,7-naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common method is the aza-Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile in the presence of a Lewis acid catalyst. The reaction conditions often include:
Reactants: A suitable diene and a nitro-substituted dienophile.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Solvent: Non-polar solvents like toluene or dichloromethane.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Quality control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
Reduction: 7-Benzyl-3-amino-5,6,7,8-tetrahydro-1,7-naphthyridine.
Oxidation: 7-Benzyl-3-nitroso-5,6,7,8-tetrahydro-1,7-naphthyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They have been explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity.
1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct biological properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Uniqueness
7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl and a nitro group allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
7-benzyl-3-nitro-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H15N3O2/c19-18(20)14-8-13-6-7-17(11-15(13)16-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clé InChI |
ICIARZQNCVLLME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=C(C=N2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


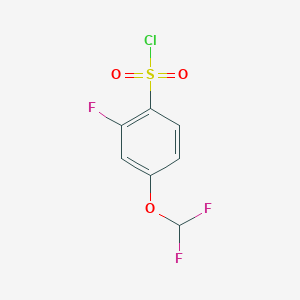
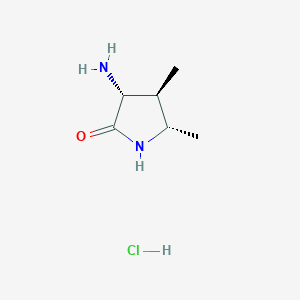

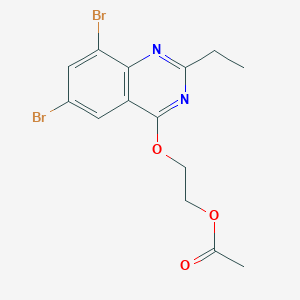

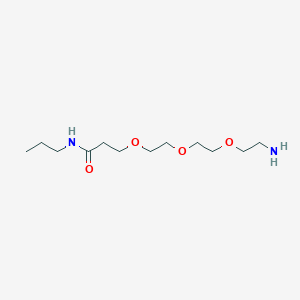
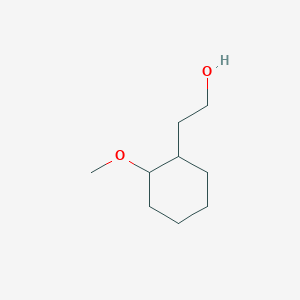
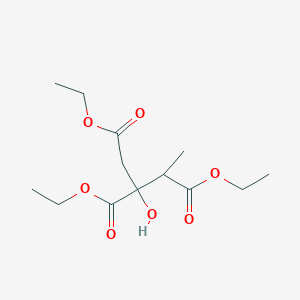
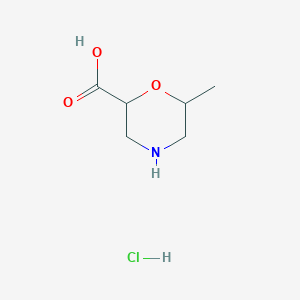
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
